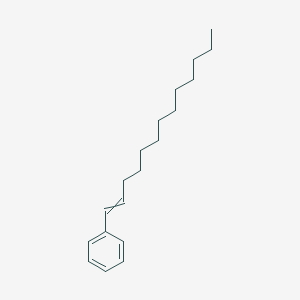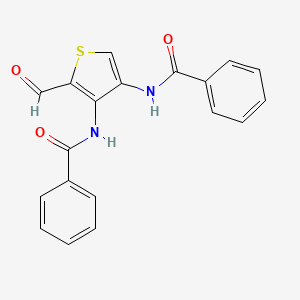![molecular formula C13H23LiSi2 B14410431 Lithium, [phenylbis(trimethylsilyl)methyl]- CAS No. 87739-08-0](/img/structure/B14410431.png)
Lithium, [phenylbis(trimethylsilyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, [phenylbis(trimethylsilyl)methyl]- is a specialized organolithium compound that has garnered significant interest in the field of organometallic chemistry. This compound is known for its unique structure, which includes a lithium atom bonded to a phenyl group and two trimethylsilyl groups. The presence of these bulky trimethylsilyl groups imparts unique reactivity and stability characteristics to the compound, making it a valuable reagent in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of lithium, [phenylbis(trimethylsilyl)methyl]- typically involves the reaction of phenylbis(trimethylsilyl)methyl chloride with lithium metal. This reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or diethyl ether to stabilize the reactive intermediates. The general reaction can be represented as follows: [ \text{PhC(SiMe}_3\text{)}_2\text{Cl} + 2 \text{Li} \rightarrow \text{PhC(SiMe}_3\text{)}_2\text{Li} + \text{LiCl} ]
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the reaction conditions mentioned above. This would include the use of larger reaction vessels, continuous flow reactors, and automated systems to handle the reactive lithium metal safely.
化学反応の分析
Types of Reactions
Lithium, [phenylbis(trimethylsilyl)methyl]- undergoes a variety of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers such as carbonyl groups.
Metalation: It can deprotonate weak acids, forming new carbon-lithium bonds.
Substitution: The lithium atom can be replaced by other metals through transmetalation reactions.
Common Reagents and Conditions
Common reagents used in reactions with lithium, [phenylbis(trimethylsilyl)methyl]- include:
Carbonyl Compounds: For nucleophilic addition reactions.
Halides: For substitution reactions.
Protic Solvents: For metalation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while metalation of a weak acid would produce a new organolithium compound.
科学的研究の応用
Lithium, [phenylbis(trimethylsilyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism by which lithium, [phenylbis(trimethylsilyl)methyl]- exerts its effects involves the formation of highly reactive intermediates. The lithium atom, being highly electropositive, facilitates the formation of carbanions, which can then participate in various nucleophilic reactions. The bulky trimethylsilyl groups help stabilize these intermediates, allowing for controlled reactivity.
類似化合物との比較
Similar Compounds
Methyllithium: A simpler organolithium compound with a single methyl group.
Butyllithium: Another organolithium reagent commonly used in organic synthesis.
Phenyllithium: Similar to lithium, [phenylbis(trimethylsilyl)methyl]- but without the trimethylsilyl groups.
Uniqueness
Lithium, [phenylbis(trimethylsilyl)methyl]- is unique due to the presence of the bulky trimethylsilyl groups, which provide steric protection and enhance the stability of the compound. This makes it particularly useful in reactions where controlled reactivity is essential.
特性
CAS番号 |
87739-08-0 |
|---|---|
分子式 |
C13H23LiSi2 |
分子量 |
242.5 g/mol |
IUPAC名 |
lithium;trimethyl-[phenyl(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C13H23Si2.Li/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12;/h7-11H,1-6H3;/q-1;+1 |
InChIキー |
ZGBGCDMJXNAREW-UHFFFAOYSA-N |
正規SMILES |
[Li+].C[Si](C)(C)[C-](C1=CC=CC=C1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)
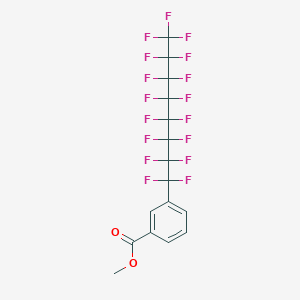
![6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14410368.png)

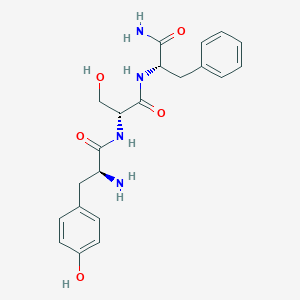
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
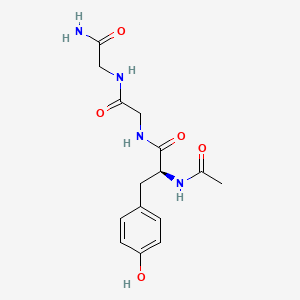
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
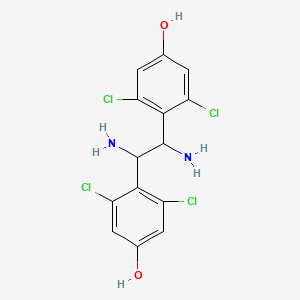
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)
